N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-methyl-1-oxo-4H-isochromene-3-carboxamide
CAS No.: 844860-88-4
Cat. No.: VC4380947
Molecular Formula: C21H17ClN2O3S
Molecular Weight: 412.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 844860-88-4 |
|---|---|
| Molecular Formula | C21H17ClN2O3S |
| Molecular Weight | 412.89 |
| IUPAC Name | N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-methyl-1-oxo-4H-isochromene-3-carboxamide |
| Standard InChI | InChI=1S/C21H17ClN2O3S/c1-21(11-14-7-2-4-8-16(14)18(25)27-21)19(26)24-20-23-12-15(28-20)10-13-6-3-5-9-17(13)22/h2-9,12H,10-11H2,1H3,(H,23,24,26) |
| Standard InChI Key | PMUWITADWSSUTC-UHFFFAOYSA-N |
| SMILES | CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl |
Introduction
Synthesis and Preparation
The synthesis of such a compound typically involves multiple steps, including the formation of the thiazole and isochromene rings, followed by their coupling. Common methods might involve condensation reactions or cross-coupling reactions using palladium catalysts.
Biological Activity
Compounds with thiazole and isochromene moieties have been studied for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. For instance, thiazole derivatives are known for their potential as antimicrobial agents , while isochromene derivatives have shown promise in anticancer research.
Research Findings and Potential Applications
While specific research findings on N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-methyl-1-oxo-4H-isochromene-3-carboxamide are not available, similar compounds have been explored for their therapeutic potential. For example, compounds with thiazole rings have been evaluated as inhibitors of enzymes like 5-lipoxygenase , which is involved in inflammation pathways.
Data Tables
Given the lack of specific data on this compound, a hypothetical table summarizing potential properties and activities of similar compounds might look like this:
| Compound Type | Molecular Formula | Molecular Weight (g/mol) | Potential Biological Activity |
|---|---|---|---|
| Thiazole Derivatives | CHClNOS | 278.76 | Antimicrobial, Anti-inflammatory |
| Isochromene Derivatives | CHO | 240.26 | Anticancer, Antioxidant |
| Thiazole-Isochromene Hybrid | CHClNOS | Approx. 450 | Potential Anticancer, Anti-inflammatory |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume